molecular formula C9H8N2O2 B15053736 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde

Cat. No.: B15053736
M. Wt: 176.17 g/mol
InChI Key: AYLLGDTXYDIBQC-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole core, making it a versatile intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles, including our target compound . Another method utilizes lactic acid as a promoter for the synthesis of trisubstituted imidazoles at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups onto the benzimidazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols

Scientific Research Applications

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . The interaction with these enzymes can lead to the modulation of various biological processes, making it a valuable tool in biomedical research.

Comparison with Similar Compounds

2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be compared with other similar compounds, such as imidazole-2-carboxaldehyde and 4-imidazolecarboxaldehyde . These compounds share a similar imidazole core but differ in the functional groups attached to the ring. The presence of the hydroxymethyl and carbaldehyde groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.

List of Similar Compounds

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11)

InChI Key

AYLLGDTXYDIBQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=N2)CO

Origin of Product

United States

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